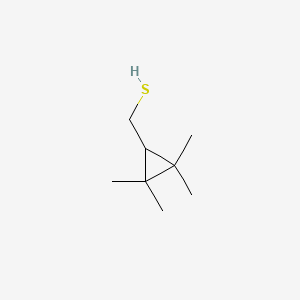
Tert-butyl (2-(5-bromopyridin-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate: is a chemical compound with the molecular formula C12H17BrN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-bromopyridine-3-yl ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products Formed:
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives with additional functional groups.
Reduction: Reduced pyridine derivatives with simpler functional groups.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry: In the industrial sector, tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- tert-butyl (5-bromopyridin-2-yl)carbamate
- tert-butyl (2-((5-bromopyridin-3-yl)oxy)ethyl)carbamate
- tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness: tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butyl carbamate group. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H17BrN2O2 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(5-bromopyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-5-4-9-6-10(13)8-14-7-9/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clave InChI |
WIMUNDGFHSAVKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



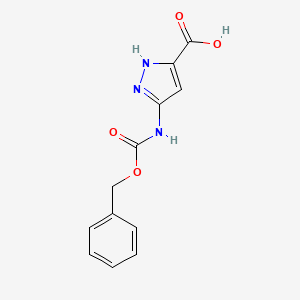
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
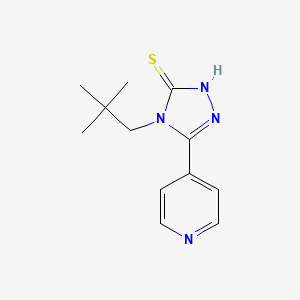
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
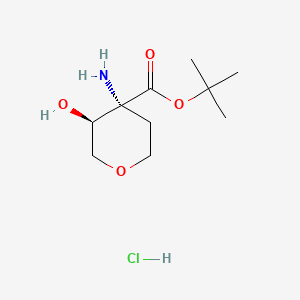
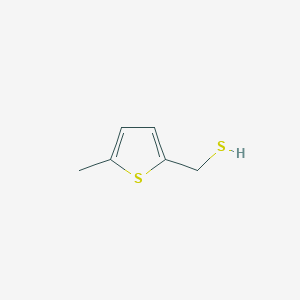
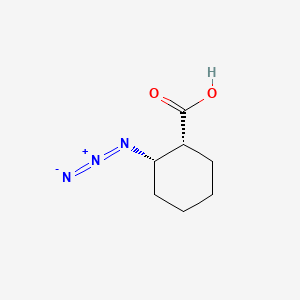
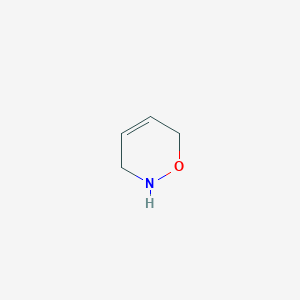
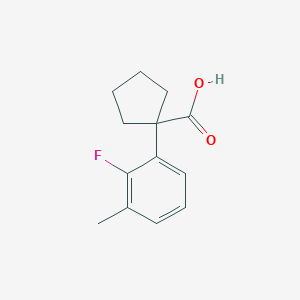
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
